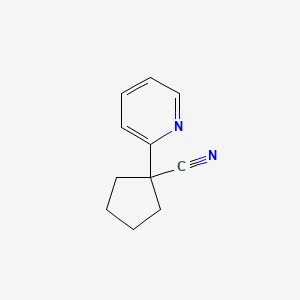

1-(Pyridin-2-yl)cyclopentanecarbonitrile

Description

1-(Pyridin-2-yl)cyclopentanecarbonitrile is a bicyclic organic compound featuring a cyclopentane ring fused to a pyridine moiety at the 2-position, with a nitrile (-CN) functional group attached to the cyclopentane. This structure combines the aromaticity of pyridine with the conformational flexibility of cyclopentane, making it a versatile intermediate in medicinal chemistry and materials science.

The nitrile group enhances reactivity, enabling participation in click chemistry, hydrolysis to carboxylic acids, or incorporation into heterocyclic frameworks.

Properties

IUPAC Name |

1-pyridin-2-ylcyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-9-11(6-2-3-7-11)10-5-1-4-8-13-10/h1,4-5,8H,2-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLREHCMBWHUHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Pyridin-2-yl)cyclopentanecarbonitrile typically involves the reaction of pyridin-2-yl-acetonitrile with 1,4-dibromo-butane in the presence of sodium hydride as a base. The reaction is carried out in a mixture of dimethyl sulfoxide and ether at low temperatures . The reaction conditions are crucial for achieving high yields and purity of the product.

Chemical Reactions Analysis

1-(Pyridin-2-yl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Scientific Research Applications

1-(Pyridin-2-yl)cyclopentanecarbonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)cyclopentanecarbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The pyridine ring can participate in π-π stacking interactions, further affecting its activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Chlorine/Bromine Substitution : The introduction of halogens (e.g., 6-chloro or 5-bromo in and ) increases electrophilicity and steric bulk, enhancing binding affinity to hydrophobic enzyme pockets. For example, bromine in 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile may improve kinase inhibition .

- Pyrimidine vs. Pyridine : Replacing pyridine with pyrimidine () introduces a second nitrogen atom, altering hydrogen-bonding capabilities and solubility. This modification is critical in antiviral agents targeting nucleotide-binding proteins.

Ring Size and Strain

Electronic and Steric Profiles

- Methoxyphenyl Substitution (): The methoxy group’s electron-donating nature contrasts with pyridine’s electron-withdrawing effect, shifting the compound’s electronic profile. This change impacts photostability and solubility, making it suitable for materials science applications.

Biological Activity

1-(Pyridin-2-yl)cyclopentanecarbonitrile, with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol, is an organic compound characterized by a cyclopentane ring substituted with a nitrile group and a pyridine ring at the 2-position. This unique structure allows it to engage in various biological activities, making it a subject of interest in pharmacological research.

| Property | Details |

|---|---|

| IUPAC Name | 1-pyridin-2-ylcyclopentane-1-carbonitrile |

| Molecular Formula | C11H12N2 |

| Molecular Weight | 172.23 g/mol |

| InChI Key | MRLREHCMBWHUHY-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its structural features, which enable it to interact with various biological targets. The nitrile group can form hydrogen bonds with biological molecules, influencing cellular pathways. Additionally, the pyridine ring can engage in π-π stacking interactions, enhancing its binding affinity to target proteins.

Pharmacological Applications

This compound has been explored for several potential pharmacological applications:

- Antiviral Activity : Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against viruses such as influenza and HIV. For instance, studies have shown that structural analogs can inhibit viral replication by targeting specific viral enzymes .

- Inhibition of Biological Pathways : The compound is utilized in studies investigating its role in inhibiting key biological pathways associated with disease processes. Its structural similarity to biologically active molecules allows it to serve as a valuable tool for understanding these pathways .

Study 1: Antiviral Efficacy

A study conducted on pyridine derivatives demonstrated that compounds with similar structures to this compound exhibited significant antiviral activity in vitro against influenza viruses. The mechanism involved the inhibition of viral polymerase, which is essential for viral mRNA synthesis .

Study 2: Biological Pathway Inhibition

Research focusing on the inhibition of endonuclease activity revealed that certain derivatives of pyridine compounds could effectively inhibit this enzymatic function, suggesting potential therapeutic applications in treating viral infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1-(Pyridin-3-yl)cyclopentanecarbonitrile | Positional Isomer | Different reactivity profile |

| 1-(Pyridin-4-yl)cyclopentanecarbonitrile | Positional Isomer | Distinct chemical properties |

| Cyclopentanecarbonitrile Derivatives | Varied Substituents | Diverse applications and reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.